molecular formula C25H22N2O5 B13383553 4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Cat. No.: B13383553
M. Wt: 430.5 g/mol
InChI Key: GKNQSJVSXLYNBV-UHFFFAOYSA-N
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Description

4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an aminophenyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid typically involves multiple steps, starting from the corresponding protected amino acid and sodium azide (NaN3). The mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method is commonly employed . These methods yield crystalline solids that are stable at room temperature and have a long shelf-life, making them suitable for various applications .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino acid during peptide synthesis, allowing for selective reactions to occur. The aminophenyl group can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids and derivatives. These compounds share the Fmoc group, which is commonly used in peptide synthesis for its stability and ease of removal. 4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid is unique due to the presence of the aminophenyl group, which provides additional sites for chemical modification and interaction with biological targets.

Similar compounds include:

  • Fmoc-protected glycine
  • Fmoc-protected alanine
  • Fmoc-protected phenylalanine

These compounds are used in similar applications but differ in their specific functional groups and reactivity.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)

InChI Key

GKNQSJVSXLYNBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O

Origin of Product

United States

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